molecular formula C7H5N3O2 B021905 6-Nitroindazole CAS No. 7597-18-4

6-Nitroindazole

Cat. No.: B021905
CAS No.: 7597-18-4
M. Wt: 163.13 g/mol
InChI Key: ORZRMRUXSPNQQL-UHFFFAOYSA-N
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Description

6-Nitroindazole is an organic compound belonging to the class of indazoles, which are characterized by a pyrazole ring fused to a benzene ring. The molecular formula of this compound is C₇H₅N₃O₂, and it has a molecular weight of 163.13 g/mol . This compound is notable for its nitro group at the sixth position of the indazole ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of 6-Nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible Nitric Oxide Synthase (iNOS) and endothelial Nitric Oxide Synthase (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes.

Mode of Action

6-Nitro-1H-indazole acts as a selective inhibitor for the NOS enzymes . By inhibiting these enzymes, it prevents the conversion of arginine to citrulline and nitric oxide (NO), thereby reducing the levels of NO in the body .

Biochemical Pathways

The inhibition of NOS enzymes affects the nitric oxide pathway . Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NO production, 6-Nitro-1H-indazole can influence these processes .

Result of Action

The inhibition of NO production by 6-Nitro-1H-indazole can have various molecular and cellular effects. For instance, it can influence vasodilation, neurotransmission, and immune response, among other physiological processes .

Biochemical Analysis

Biochemical Properties

6-Nitro-1H-indazole interacts with several enzymes and proteins. It is known to inhibit Nitric oxide synthase, both inducible and endothelial . The nature of these interactions is competitive and reversible .

Cellular Effects

6-Nitro-1H-indazole has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits potent anti-proliferative activity in human colorectal cancer cells (HCT116) . It also remarkably suppresses the IDO1 protein expression .

Molecular Mechanism

At the molecular level, 6-Nitro-1H-indazole exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits Nitric oxide synthase, which plays a crucial role in various cellular functions .

Metabolic Pathways

6-Nitro-1H-indazole is involved in the metabolic pathway related to the inhibition of Nitric oxide synthase

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitroindazole can be synthesized through various methods. One common approach involves the nitration of indazole derivatives. For instance, the conversion of 2-methyl-5-nitroaniline to this compound can be achieved using a procedure involving concentrated acetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene . Another method involves the methylation of 3-methyl-6-nitroindazole in the presence of dimethyl carbonate and 1,4-diazabicyclo[2.2.2]octane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The nitration of benzazoles, including indazoles, is often carried out using a mixture of sulfuric and nitric acids.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroindazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide for azide substitution.

    Oxidation: Potassium permanganate under acidic conditions.

Major Products Formed:

    Reduction: 6-Aminoindazole.

    Substitution: 6-Azidoindazole.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Comparison with Similar Compounds

  • 5-Nitroindazole
  • 7-Nitroindazole
  • 4-Nitroindazole

Comparison: 6-Nitroindazole is unique due to the position of the nitro group on the indazole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, 7-Nitroindazole is known to be a selective inhibitor of neuronal nitric oxide synthase, whereas this compound has broader inhibitory effects on various nitric oxide synthase isoforms . Additionally, the different positions of the nitro group can influence the compound’s solubility, stability, and overall pharmacokinetic properties .

Properties

IUPAC Name

6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZRMRUXSPNQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884407
Record name 1H-Indazole, 6-nitro-
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7597-18-4
Record name 6-Nitroindazole
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Record name 6-Nitroindazole
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Record name 6-Nitro-1H-indazole
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Record name 1H-Indazole, 6-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 6-Nitroindazole?

A1: this compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B) [, ]. It binds to the active site of MAO-B, preventing the enzyme from metabolizing neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels in the brain, which is a potential mechanism for its neuroprotective effects.

Q2: How does this compound compare to 7-Nitroindazole in terms of MAO-B inhibition?

A2: Studies show that this compound is a more potent inhibitor of human MAO-B than 7-Nitroindazole, with a lower IC50 value [].

Q3: Besides MAO-B inhibition, what other mechanisms contribute to the neuroprotective effects of this compound?

A3: this compound exhibits potent radical scavenging properties, particularly against hydroxyl radicals, with a rate constant (k) of approximately 10^10 M^-1 s^-1 []. This antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H5N3O2, and its molecular weight is 163.13 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Researchers commonly employ various spectroscopic techniques to characterize this compound, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and mass spectrometry (e.g., FAB-Mass) [, , ]. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound.

Q6: What is the crystal structure of this compound?

A6: Crystallographic studies reveal that the indazole system in this compound is planar. The nitro group lies coplanar with the fused-ring system, indicating a syn-periplanar conformation [, , , ]. The crystal packing often involves intermolecular hydrogen bonds and π-stacking interactions.

Q7: Is there information on the material compatibility and stability of this compound?

A7: While the provided research primarily focuses on the biological and chemical aspects of this compound, information on its material compatibility and stability under various conditions is limited in the given dataset. Further research might explore its stability in different solvents, temperatures, and exposure to light or air.

Q8: Does this compound exhibit any notable catalytic properties?

A8: The provided research focuses on this compound as a bioactive molecule and does not delve into its potential catalytic properties. Further investigation is needed to explore any catalytic activities it might possess.

Q9: Have computational studies been conducted on this compound?

A9: Yes, computational studies, including molecular docking simulations, have been performed to understand the interactions of this compound with its biological targets, such as nitric oxide synthases (NOS) []. These studies provide insights into the binding mode, affinity, and selectivity of this compound towards different NOS isoforms.

Q10: How does the position of the nitro group on the indazole ring affect its biological activity?

A10: Studies comparing the inhibitory potency of different nitroindazole isomers, such as 5-nitroindazole, this compound, and 7-nitroindazole, on human MAO-B reveal significant differences in their IC50 values []. This suggests that the position of the nitro group on the indazole ring significantly influences its interaction with the enzyme and its inhibitory activity.

Q11: Does alkylation or other modifications of the indazole ring influence the activity of this compound?

A11: Research has shown that introducing different substituents on the indazole ring, particularly at the N-1 position, can modulate the biological activity of this compound analogs. For instance, N-alkylation with groups like allyl or ethyl can influence the compound's interactions with enzymes like NOS and its antiproliferative activity against cancer cell lines [, , ].

Q12: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of this compound?

A12: While the provided research papers touch upon the synthesis and biological evaluation of this compound and its derivatives, there isn't specific information on formulation strategies employed to enhance its stability, solubility, or bioavailability. Future studies might explore different formulations, such as nanoparticles or liposomes, to improve its delivery and therapeutic potential.

Q13: Is there information available on the SHE regulations concerning this compound?

A13: The provided research primarily focuses on the scientific aspects of this compound, and specific SHE (Safety, Health, and Environment) regulations are not explicitly discussed. It is crucial to consult relevant regulatory guidelines and safety data sheets when handling and using this compound.

Q14: What is known about the pharmacokinetic properties of this compound?

A14: While the provided research does not extensively cover the detailed pharmacokinetics of this compound, some studies allude to its in vivo activity and its ability to cross the blood-brain barrier. Further research is required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q15: Has this compound demonstrated efficacy in any in vitro or in vivo models of disease?

A15: Research indicates that this compound displays antiproliferative effects against various cancer cell lines in vitro, including human prostate carcinoma cells []. Additionally, studies using mouse xenograft models demonstrate that it can suppress tumor growth and improve survival rates [].

Q16: Has this compound shown promise in any in vivo models of neurological disorders?

A16: While not explicitly mentioned in the provided research, this compound's ability to inhibit MAO-B and scavenge free radicals suggests potential therapeutic benefits in neurological disorders characterized by oxidative stress and neurotransmitter imbalances, such as Parkinson's disease. Further in vivo studies are necessary to confirm these potential benefits.

Q17: Is there any evidence of resistance developing to this compound or cross-resistance with other compounds?

A17: The provided literature doesn't provide specific details regarding resistance mechanisms developing to this compound or cross-resistance with other compounds. Further investigation is needed to understand the long-term effects of its use and the potential for resistance development.

Q18: What is the safety profile of this compound, and are there any known toxicities or adverse effects?

A18: The provided research papers primarily focus on the synthesis and biological evaluation of this compound and do not provide comprehensive information on its toxicity profile. It is essential to exercise caution and consult relevant safety data sheets when handling and using this compound.

A18: The available research papers primarily focus on the fundamental chemistry and biological activity of this compound. They do not delve into aspects like drug delivery strategies, biomarker development, environmental impact, or analytical method validation. Further research is required to address these important considerations.

Q19: What are some of the key historical milestones in the research and development of this compound?

A20: The provided research papers offer a glimpse into the evolution of this compound research. Early studies focused on its synthesis and chemical characterization [, , ]. Subsequent research explored its biological activities, including its role as a MAO-B inhibitor [, ] and its effects on nitric oxide synthases []. More recent investigations have delved into its potential as an anti-cancer agent [, ].

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